molecular formula C15H28N2O2 B3027382 tert-Butyl [(1-cyclobutylpiperidin-4-yl)methyl]carbamate CAS No. 1286263-52-2

tert-Butyl [(1-cyclobutylpiperidin-4-yl)methyl]carbamate

Cat. No.: B3027382
CAS No.: 1286263-52-2
M. Wt: 268.39
InChI Key: WOJWUPNNILTLSP-UHFFFAOYSA-N
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Description

tert-Butyl [(1-cyclobutylpiperidin-4-yl)methyl]carbamate is a chemical building block of interest in medicinal chemistry and drug discovery. It features a carbamate group, specifically a tert-butyloxycarbonyl (Boc) group, which is widely used as a protecting group for amines in multi-step organic synthesis . The presence of the piperidine ring, a common motif in pharmaceuticals, combined with the carbamate linkage, makes this compound a valuable intermediate for the synthesis of more complex molecules . Compounds containing the piperidine scaffold and carbamate functional group are investigated for their potential interaction with various biological targets. For instance, structurally similar molecules have been explored as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a range of inflammatory diseases . Other research on carbamate-bearing compounds highlights their role as potential agents in neurodegenerative disease research, such as in studies focused on amyloid-beta aggregation . The carbamate group itself is known for its good proteolytic stability and ability to resemble a peptide bond, which can enhance the pharmacokinetic properties of drug candidates, such as their metabolic stability and ability to cross cell membranes . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for use in humans. Researchers are responsible for ensuring all necessary qualifications are met for the purchase and handling of chemical substances.

Properties

IUPAC Name

tert-butyl N-[(1-cyclobutylpiperidin-4-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)16-11-12-7-9-17(10-8-12)13-5-4-6-13/h12-13H,4-11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJWUPNNILTLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001136040
Record name Carbamic acid, N-[(1-cyclobutyl-4-piperidinyl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286263-52-2
Record name Carbamic acid, N-[(1-cyclobutyl-4-piperidinyl)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286263-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(1-cyclobutyl-4-piperidinyl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl [(1-cyclobutylpiperidin-4-yl)methyl]carbamate, also known as M4, is a compound of interest in pharmacological research due to its potential neuroprotective effects and its role as an inhibitor of key enzymes involved in neurodegenerative processes. This article reviews the biological activity of M4, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

M4 functions primarily as an inhibitor of β-secretase and acetylcholinesterase, which are critical in the pathophysiology of Alzheimer's disease. By inhibiting these enzymes, M4 prevents the aggregation of amyloid-beta peptides (Aβ), which are implicated in the formation of neurotoxic fibrils.

Key Mechanisms:

  • β-Secretase Inhibition: M4 has an IC50 value of 15.4 nM for β-secretase, indicating a strong inhibitory effect.
  • Acetylcholinesterase Inhibition: The compound exhibits a Ki value of 0.17 μM against acetylcholinesterase.
  • Aβ Aggregation Inhibition: M4 demonstrated an 85% inhibition of Aβ aggregation at a concentration of 100 μM .

In Vitro Studies

In vitro studies have shown that M4 can significantly improve cell viability in astrocytes exposed to Aβ1-42. When astrocytes were treated with Aβ1-42 alone, cell viability dropped to approximately 43.78%. However, co-treatment with M4 increased cell viability to about 62.98%, suggesting protective effects against Aβ-induced toxicity .

In Vivo Studies

In vivo experiments using scopolamine-induced oxidative stress models indicated that while M4 reduced malondialdehyde (MDA) levels—an indicator of oxidative stress—its effects were not statistically significant compared to established treatments like galantamine. This raises questions about the bioavailability and efficacy of M4 in the central nervous system (CNS) .

Pharmacokinetic Properties

M4 possesses favorable pharmacokinetic properties:

PropertyValue
GI AbsorptionHigh
BBB PermeabilityYes
P-gp SubstrateNo
CYP InhibitionNone identified
Log Po/w (iLOGP)2.5
Log Kp (skin permeation)-6.78 cm/s

These properties suggest that M4 is likely to be well absorbed and can penetrate the blood-brain barrier, making it a candidate for CNS-targeted therapies .

Case Studies and Research Findings

Recent studies have highlighted M4's potential in neuroprotection:

  • Astrocyte Protection Against Aβ Toxicity: In vitro studies demonstrated that M4 could mitigate the cytotoxic effects of Aβ on astrocytes, reducing TNF-α production associated with inflammatory responses .
  • Comparative Efficacy: Although M4 showed some protective effects against oxidative stress in animal models, it did not outperform galantamine, suggesting that further optimization may be required to enhance its therapeutic profile .
  • Antimicrobial Activity: Beyond neuroprotection, related compounds have exhibited antibacterial properties against resistant strains such as MRSA and VRE at low concentrations, indicating a broader spectrum of potential applications .

Scientific Research Applications

Medicinal Chemistry

tert-Butyl [(1-cyclobutylpiperidin-4-yl)methyl]carbamate has been investigated for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Studies:

  • Neuropharmacology : Research indicates that compounds similar to this compound exhibit activity at neurotransmitter receptors, suggesting potential uses in treating neurological disorders such as depression and anxiety.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure facilitates various chemical reactions.

Synthesis Pathways:

  • Formation of Piperidine Derivatives : The compound can be used to synthesize piperidine derivatives through alkylation and substitution reactions.
Reaction TypeConditionsProducts
AlkylationBase-catalyzedPiperidine derivatives
SubstitutionNucleophilic substitutionVarious substituted carbamates

The compound has been studied for its interactions with biomolecules, particularly in relation to enzyme inhibition and receptor modulation.

Biological Studies:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in developing treatments for metabolic disorders.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and properties between the target compound and its analogs:

Compound Name (CAS) Substituent at Piperidine-1 Carbamate Position Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Target : tert-Butyl [(1-cyclobutylpiperidin-4-yl)methyl]carbamate Cyclobutyl Piperidin-4-ylmethyl C₁₆H₂₈N₂O₂ 288.41* Steric bulk from cyclobutyl; intermediate in drug synthesis
tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate (MFCD09607549) 4-Cyanopyridin-2-yl Piperidin-4-yl C₁₇H₂₄N₄O₂ 316.40 Pyridine and cyano group enhance electronic interactions; potential kinase inhibitor intermediate
tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate (1289007-64-2) 5-Bromopyridin-2-yl Piperidin-4-ylmethyl C₁₆H₂₄BrN₃O₂ 370.29 Bromine enables halogen bonding; medical intermediate
tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate (33048-52-1) 2-Chloronicotinoyl Piperidin-4-yl (methyl) C₁₈H₂₅ClN₃O₃ 366.86 Chloronicotinoyl group enhances electrophilicity; used in nicotinamide-based drug synthesis
tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate (1774897-54-9) 2-Methoxyethyl Piperidin-4-ylmethyl C₁₄H₂₈N₂O₃ 272.38 Methoxyethyl improves hydrophilicity; potential CNS drug candidate
tert-Butyl methyl(1-(3-methylpyrazin-2-yl)piperidin-4-yl)carbamate 3-Methylpyrazin-2-yl Piperidin-4-yl (methyl) C₁₆H₂₆N₄O₂ 306.41 Pyrazine ring supports π-π stacking; antiviral applications

*Calculated based on molecular formula.

Key Research Findings

  • Cyclobutyl vs. Aromatic Substituents : The cyclobutyl group in the target compound provides moderate steric hindrance compared to bulkier substituents like cyclohexylmethyl (CAS 1286274-44-9, ) or trifluoromethylphenyl derivatives (). This balance may optimize metabolic stability while retaining binding affinity .
  • Electronic Effects : Pyridine-based analogs () leverage heteroaromatic rings for hydrogen bonding or π-π interactions, whereas the target’s cyclobutyl group relies on van der Waals interactions .
  • Solubility and Bioavailability : Methoxyethyl () and pyrazine () substituents enhance solubility, contrasting with the hydrophobic cyclobutyl group in the target compound .

Q & A

Q. What are the common synthetic routes for tert-Butyl [(1-cyclobutylpiperidin-4-yl)methyl]carbamate, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions, including:

  • Cyclobutylation : Introducing the cyclobutyl group to the piperidine ring via alkylation or reductive amination.
  • Carbamate protection : Using tert-butoxycarbonyl (Boc) anhydride or Boc-O-succinimide to protect the amine group under basic conditions (e.g., triethylamine in dichloromethane) .
  • Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is standard.

Q. Key Conditions :

StepReagents/ConditionsYield Optimization Tips
CyclobutylationCyclobutyl bromide, NaBH(OAc)₃, DCE, 0°C to RTControl stoichiometry to avoid over-alkylation
Boc ProtectionBoc₂O, DMAP, THF, 24h RTUse anhydrous solvents to prevent hydrolysis

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR : ¹H/¹³C NMR to confirm regiochemistry of the cyclobutyl and Boc groups. Key signals: Boc tert-butyl (~1.4 ppm, singlet) and piperidine protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., ESI+ mode).
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL or WinGX ) resolves stereochemistry. For example, cyclobutyl ring puckering can be confirmed via anisotropic displacement parameters .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods due to potential respiratory irritation (similar carbamates show mild acute toxicity) .
  • Storage : Inert atmosphere (N₂/Ar), –20°C, away from strong acids/bases to prevent Boc deprotection .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting or integration) be resolved for this compound?

Contradictions may arise from:

  • Dynamic stereochemistry : Cyclobutyl-piperidine ring puckering can cause signal splitting. Use variable-temperature NMR to observe coalescence .
  • Residual solvents : Dry samples thoroughly or use deuterated solvents with low water content.
  • Impurity peaks : Compare with analogs (e.g., tert-butyl piperidin-4-ylcarbamate derivatives) to identify byproducts .
  • Orthogonal validation : Confirm via 2D NMR (COSY, HSQC) or X-ray crystallography .

Q. How can synthetic yield be improved for large-scale production in academic settings?

  • Catalyst screening : Replace Pd/C with heterogeneous catalysts (e.g., PtO₂) for hydrogenation steps to reduce side reactions .
  • Solvent optimization : Switch from dichloromethane to acetonitrile for Boc protection to enhance solubility .
  • Flow chemistry : Implement continuous flow reactors for cyclobutylation to improve mixing and reduce reaction time .

Q. What strategies are used to analyze and mitigate racemization during synthesis?

  • Chiral HPLC : Monitor enantiopurity using columns like Chiralpak IA/IB .
  • Low-temperature reactions : Perform cyclobutylation at –78°C to restrict conformational mobility .
  • Protecting group alternatives : Use acid-labile groups (e.g., Fmoc) if Boc deprotection causes racemization .

Methodological Challenges and Solutions

Q. How can conflicting crystallographic data (e.g., disordered cyclobutyl groups) be addressed?

  • Data collection : Use synchrotron radiation for high-resolution datasets.
  • Refinement : Apply SHELXL’s TWIN/SUMP commands to model disorder .
  • Complementary techniques : Pair X-ray data with DFT-optimized molecular geometries (e.g., Gaussian 16) .

Q. What computational tools are recommended for predicting biological activity or stability?

  • Molecular docking (AutoDock Vina) : Screen against targets like sigma receptors (common for piperidine derivatives) .
  • DFT calculations (Gaussian) : Assess Boc group stability under physiological pH .
  • MD simulations (GROMACS) : Predict solubility and membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl [(1-cyclobutylpiperidin-4-yl)methyl]carbamate
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tert-Butyl [(1-cyclobutylpiperidin-4-yl)methyl]carbamate

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